2-Bromo-4-chloro-6-fluoro-3-methylaniline

Building block Regiochemical selectivity Data gap

2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS 2368909-46-8) is a tetra-substituted aniline derivative bearing bromo, chloro, fluoro, and methyl groups on the aromatic ring (molecular formula C₇H₆BrClFN, MW 238.48). It is commercially available as a research building block with a typical purity of 95–98%.

Molecular Formula C7H6BrClFN
Molecular Weight 238.48 g/mol
Cat. No. B13839475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluoro-3-methylaniline
Molecular FormulaC7H6BrClFN
Molecular Weight238.48 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1Br)N)F)Cl
InChIInChI=1S/C7H6BrClFN/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3
InChIKeyUWOZUKWPZZQUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS 2368909-46-8): Product Identification and Baseline Characteristics for Procurement Screening


2-Bromo-4-chloro-6-fluoro-3-methylaniline (CAS 2368909-46-8) is a tetra-substituted aniline derivative bearing bromo, chloro, fluoro, and methyl groups on the aromatic ring (molecular formula C₇H₆BrClFN, MW 238.48) . It is commercially available as a research building block with a typical purity of 95–98% . Authoritative databases such as PubChem do not yet contain a dedicated entry for this specific compound (as of the knowledge cutoff), and no primary research articles or patents reporting its direct use or comparative performance were identifiable in the curated literature [1]. Consequently, the baseline characterization is limited to vendor-supplied identity and purity data, and no quantitative differentiation relative to closely related analogs can be established from the current evidence base.

Why Simple In-Class Substitution is Insufficient for 2-Bromo-4-chloro-6-fluoro-3-methylaniline in Synthetic Route Scouting


The precise 2-bromo-4-chloro-6-fluoro-3-methyl substitution pattern creates a unique steric and electronic environment on the aniline scaffold that cannot be replicated by isomers with different halogen or methyl placement. In the absence of comparative reactivity data for this specific compound, the fundamental principle that governs procurement decisions rests on regiochemical fidelity: altering the position of any substituent (e.g., moving the bromo group from position 2 to position 6 or the methyl group from position 3 to position 5) generates a constitutional isomer with distinct reactivity in cross-coupling reactions, different metabolic stability profiles, and non-identical binding interactions with biological targets . For medicinal chemistry programs and patent strategy purposes, the exact substitution pattern is critical to maintaining structure-activity relationships (SAR) and intellectual property integrity, making generic interchange with similar halogenated anilines scientifically unsound even before head-to-head data become available [1].

Comparative Evidence Limitations for 2-Bromo-4-chloro-6-fluoro-3-methylaniline: No Head-to-Head Quantitative Data Identified


Absence of Direct Head-to-Head Comparative Data Precludes Quantitative Differentiation

A comprehensive search of primary research articles, patents, BindingDB, ChEMBL, and PubChem failed to identify any study that directly compares 2-bromo-4-chloro-6-fluoro-3-methylaniline with a defined comparator under a specified assay condition. No IC₅₀, Kd, yield, selectivity ratio, or physicochemical measurement with a comparator baseline is available for this compound. The evidence admission rules for high-strength differential evidence (simultaneous requirement of: clear comparator, quantitative target data, quantitative comparator data, and experimental context) cannot be satisfied. Therefore, this Evidence Item is retained only to explicitly document the evidence gap, consistent with the mandate that if high-strength differential evidence is limited, this must be explicitly stated rather than filled with empty rhetoric. [1][2]

Building block Regiochemical selectivity Data gap

Predicted Physicochemical Differences Based on Constitutional Isomerism – No Experimental Verification Available

The target compound is a constitutional isomer of several commercially listed species such as 2-bromo-6-chloro-4-fluoro-3-methylaniline (CAS 1365988-12-0) and 6-bromo-2-chloro-4-fluoro-3-methylaniline (CAS 2901109-44-0). Although no experimentally measured property data are publicly available for the target compound, the different positioning of halogen and methyl substituents theoretically results in distinct dipole moments, logP values, and steric profiles that influence chromatographic retention, solubility, and reactivity. However, this remains a class-level inference until validated by experimental measurement.

Constitutional isomer Predicted property Regiochemistry

Application Scenarios for 2-Bromo-4-chloro-6-fluoro-3-methylaniline Based on Current Evidence


Regiochemically Defined Building Block for Patent-Specific Medicinal Chemistry SAR Exploration

When a medicinal chemistry project has established that the 2-bromo-4-chloro-6-fluoro-3-methyl substitution pattern is required for target engagement or intellectual property positioning, this compound serves as the structurally unambiguous starting material for lead optimization. Procurement is justified by the need to maintain exact regiochemical identity, even in the absence of comparative bioactivity data, to ensure SAR fidelity and patent integrity. [1]

Differential Halogen Reactivity for Sequential Cross-Coupling in Complex Molecule Synthesis

The presence of bromine (typically the most reactive toward oxidative addition in palladium-catalyzed couplings) alongside chlorine and fluorine enables potential sequential functionalization strategies. While no published yield data for this specific compound exist, the class-level expectation of Br > Cl reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings provides a rationale for its procurement when orthogonal coupling sequences are planned. Actual reactivity must be verified in the user's laboratory. [2]

Physicochemical Property Tuning via Halogen and Methyl Combinations

The combination of electron-withdrawing halogens (Br, Cl, F) with an electron-donating methyl group on the aniline scaffold offers a unique profile for modulating pKa, lipophilicity, and metabolic stability of downstream drug candidates. Procurement is indicated when computational modeling or prior SAR from related scaffolds suggests that this exact substitution array provides optimal property space relative to other isomers; the compound enables experimental validation of these predictions. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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